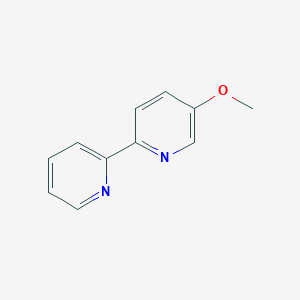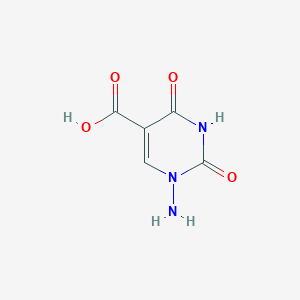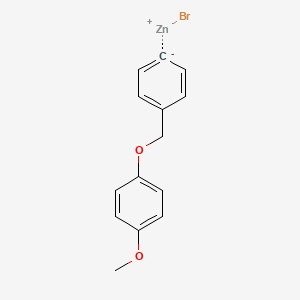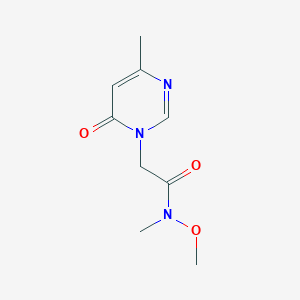
4-(3'-MethylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. It is a solution of 4-(3’-Methylbenzyloxy)phenylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent. The process can be summarized as follows:
Starting Materials: 4-(3’-Methylbenzyloxy)bromobenzene and zinc.
Catalyst: A suitable catalyst such as palladium or nickel.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3’-Methylbenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and other electrophiles.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst, under an inert atmosphere, and at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific electrophile used in the reaction.
Applications De Recherche Scientifique
4-(3’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the bromide ion, making the phenyl group highly nucleophilic. This allows it to readily participate in substitution and coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparaison Avec Des Composés Similaires
4-(3’-Methylbenzyloxy)phenylzinc bromide can be compared with other similar organozinc compounds, such as:
Phenylzinc bromide: Similar in structure but lacks the 3’-methylbenzyloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Benzylzinc bromide: Contains a benzyl group instead of the 3’-methylbenzyloxy group, leading to different reactivity and applications.
4-Fluorophenylzinc bromide: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
The uniqueness of 4-(3’-Methylbenzyloxy)phenylzinc bromide lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for particular synthetic applications.
Propriétés
Formule moléculaire |
C14H13BrOZn |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XFDUUUXUNUQAGZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)

![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
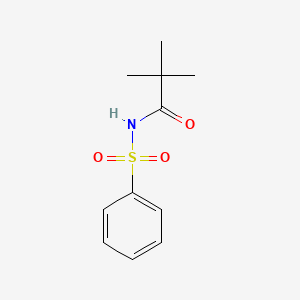
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
